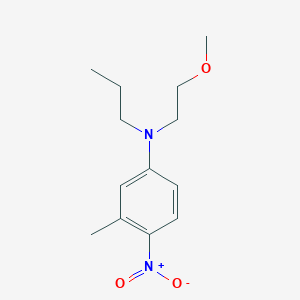
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzenamine, featuring a nitro group, a methoxyethyl group, a methyl group, and a propyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- typically involves multiple steps:
Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution, using 2-methoxyethyl chloride and a base such as sodium hydroxide.
Methylation: The methyl group is introduced through methylation, using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form various amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethyl and propyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the nitro and propyl groups.
Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-: Similar structure but has an additional methyl group.
Uniqueness
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is an organic compound with a complex structure that includes a benzene ring substituted with a nitro group and an alkyl side chain. Its molecular formula is C13H18N2O3. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure
The structure of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- can be represented as follows:
The presence of the nitro group (–NO₂) and the methoxyethyl side chain contributes to its biological properties, influencing its interaction with various biological targets.
Enzyme Inhibition
Research indicates that Benzenamine derivatives can act as inhibitors for specific enzymes. The nitro group enhances the compound's ability to interact with enzyme active sites, potentially leading to significant inhibition. For instance, studies have shown that similar compounds exhibit inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . This suggests that Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- may possess similar properties.
Interaction with Receptors
The compound's structural features allow it to modulate receptor activity. The lipophilicity introduced by the methoxyethyl group may facilitate better membrane penetration, enhancing its bioavailability and interaction with cellular receptors. Studies have indicated that compounds with similar structures can influence signaling pathways related to inflammation and cancer progression .
Study 1: Enzyme Inhibition
In a study examining various nitro-substituted amines, Benzenamine derivatives were tested for their ability to inhibit DHFR. The results demonstrated that these compounds could significantly reduce enzyme activity in vitro, indicating potential therapeutic applications in conditions requiring DHFR inhibition, such as cancer treatment .
Study 2: Receptor Modulation
Another investigation focused on the receptor-binding affinity of nitro-substituted benzenamines. The findings revealed that certain derivatives exhibited high affinity for G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. This suggests that Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- could be explored further for its effects on GPCR-mediated pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Enzyme Target | Dihydrofolate Reductase (DHFR) |
| Biological Activity | Enzyme Inhibition, Receptor Modulation |
Eigenschaften
CAS-Nummer |
821776-74-3 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C13H20N2O3/c1-4-7-14(8-9-18-3)12-5-6-13(15(16)17)11(2)10-12/h5-6,10H,4,7-9H2,1-3H3 |
InChI-Schlüssel |
OIYQDOPRPJDYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















